molecular formula C18H19ClF3N3OS B2893867 3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448074-83-6

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No. B2893867
CAS RN: 1448074-83-6
M. Wt: 417.88
InChI Key: NBWVNOZTIVJBKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a useful research compound. Its molecular formula is C18H19ClF3N3OS and its molecular weight is 417.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitumor Activities

Compounds incorporating elements of the described chemical structure have been synthesized and evaluated for their biological activities, including antimicrobial and antitumor potentials. For example, new N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and characterized, exhibiting promising antitumor and antioxidant activities (Hamama et al., 2013). Such compounds' structure-activity relationships provide insights into designing more effective therapeutic agents.

Drug Development for Alzheimer’s Disease

Research on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has highlighted the potential for developing new drug candidates for Alzheimer's disease treatment. These compounds have been synthesized and evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer's disease management (Rehman et al., 2018).

Anticonvulsant Agents

The synthesis of azoles incorporating a sulfonamide moiety as potential anticonvulsant agents demonstrates another application area. Some synthesized compounds showed significant protection against picrotoxin-induced convulsions, indicating their potential as anticonvulsant drugs (Farag et al., 2012).

Antisecretory Activity

N-[3-(3-(Piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety have been prepared and tested for their antisecretory activity against histamine-induced gastric acid secretion. This research indicates the potential for developing new treatments for conditions like ulcers (Ueda et al., 1991).

properties

IUPAC Name

3-[4-chloro-3-(trifluoromethyl)phenyl]-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3OS/c19-15-3-1-12(11-14(15)18(20,21)22)2-4-16(26)24-13-5-8-25(9-6-13)17-23-7-10-27-17/h1,3,7,10-11,13H,2,4-6,8-9H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWVNOZTIVJBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CC(=C(C=C2)Cl)C(F)(F)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

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